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molecular formula C6H3N3 B8620558 5-Ethynylimidazole-4-carbonitrile

5-Ethynylimidazole-4-carbonitrile

Cat. No. B8620558
M. Wt: 117.11 g/mol
InChI Key: XGLWVTWOUNGGLJ-UHFFFAOYSA-N
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Patent
US05126361

Procedure details

A solution of 447 mg (1 mmol) of 5-trimethylsilylethynyl-1-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl) imidazole-4-carbonitrile in a 1N hydrochloric acid-methanol (10 ml: 5 ml) solvent mixture was heated under reflux at 100° C. for 4 hours. After the reaction, the reaction solution was neutralized with 1N sodium hydroxide solution, silica gel powder was added, and the solvent was evaporated. The residue was adsorbed onto a silica gel column (2.7×13 cm), eluted with a 0-8% ethanol-chloroform solvent mixture, and crystallized from water-containing methanol to obtain 112 mg of pale yellow crystals of 5-ethynylimidazole-4-carbonitrile (yield: 95.7%).
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[Si]([C:5]#[C:6][C:7]1[N:11]([C@@H]2O[C@H](COC(=O)C)[C@@H](OC(=O)C)[C@H]2OC(=O)C)[CH:10]=[N:9][C:8]=1[C:30]#[N:31])(C)C.[OH-].[Na+]>Cl.CO>[C:6]([C:7]1[NH:11][CH:10]=[N:9][C:8]=1[C:30]#[N:31])#[CH:5] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
447 mg
Type
reactant
Smiles
C[Si](C)(C)C#CC1=C(N=CN1[C@H]1[C@H](OC(C)=O)[C@H](OC(C)=O)[C@H](O1)COC(C)=O)C#N
Name
Quantity
10 mL
Type
solvent
Smiles
Cl.CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the reaction
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
WASH
Type
WASH
Details
eluted with a 0-8% ethanol-chloroform solvent mixture
CUSTOM
Type
CUSTOM
Details
crystallized from water-
ADDITION
Type
ADDITION
Details
containing methanol

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 112 mg
Name
Type
product
Smiles
C(#C)C1=C(N=CN1)C#N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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